molecular formula C14H10N2O2 B1628560 2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine CAS No. 904813-74-7

2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine

Cat. No.: B1628560
CAS No.: 904813-74-7
M. Wt: 238.24 g/mol
InChI Key: AUEQNIMIOVYNJK-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine is a heterocyclic compound that combines the structural features of both imidazo[1,2-a]pyridine and benzodioxole.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. For instance, the Pd-catalyzed amination of fused heteroaryl amines with catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) in the presence of cesium carbonate (Cs2CO3) as a base .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. This compound can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

  • Benzo[4,5]imidazo[1,2-a]pyridines
  • Benzo[4,5]imidazo[1,2-a]pyrimidines
  • 1,3-Benzodioxole derivatives

Uniqueness: 2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine is unique due to its combined structural features of imidazo[1,2-a]pyridine and benzodioxole, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-2-6-16-8-11(15-14(16)3-1)10-4-5-12-13(7-10)18-9-17-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEQNIMIOVYNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587659
Record name 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-74-7
Record name 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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